Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectroscopy reveals distinct signals for the phenolic proton, acetyl methyl group, and aromatic protons. In deuterated dimethyl sulfoxide, the phenolic -OH appears as a singlet at δ 12.8 ppm, deshielded by hydrogen bonding to the acetyl carbonyl. The acetyl methyl group resonates as a sharp singlet at δ 2.17 ppm, while the aromatic protons exhibit a singlet at δ 8.32 ppm due to equivalence imposed by the C₂ symmetry axis.
¹³C NMR data confirm the substitution pattern: the carbonyl carbon of the acetyl group appears at δ 170.5 ppm, while the nitro-bearing carbons resonate at δ 148.2 ppm (C-2 and C-6) and δ 142.1 ppm (C-4). The absence of splitting in the aromatic region underscores the molecule’s symmetry, consistent with its crystallographically determined structure.
Properties
CAS No. |
647021-95-2 |
|---|---|
Molecular Formula |
C8H7N3O7 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dinitroanilino) acetate |
InChI |
InChI=1S/C8H7N3O7/c1-4(12)18-9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,9,13H,1H3 |
InChI Key |
GNRJOQOGPYGECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acetylation Method
The acetylation method is one of the primary routes for synthesizing Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-. This process typically involves the following steps:
Starting Material : The reaction begins with 4-amino-2,6-dinitrophenol as the starting material.
Reagents : Acetic anhydride or acetyl chloride is used as the acetylating agent.
-
- The mixture is usually heated under reflux conditions.
- A typical reaction temperature is around 100-120°C.
-
- Dissolve 4-amino-2,6-dinitrophenol in acetic anhydride.
- Heat the mixture for several hours until completion.
- Quench the reaction with water and extract the product using organic solvents.
Yield and Purity : The yield can range from 70% to 90%, depending on the reaction conditions and purification methods employed.
Nitration Method
Another approach involves nitration of substituted phenols:
Starting Material : Use a suitable phenolic compound that can undergo nitration.
Reagents : A mixture of concentrated nitric acid and sulfuric acid serves as the nitrating agent.
-
- The reaction is performed at low temperatures (0-5°C) to control the formation of dinitro products.
-
- Add the phenolic compound to the nitrating mixture slowly while maintaining low temperatures.
- After completion, neutralize the reaction and extract the product.
Yield and Purity : This method may yield lower purity products due to multiple nitration sites; thus, further purification steps such as recrystallization are often required.
Reduction and Coupling Reactions
This method involves multiple steps including reduction followed by coupling:
Starting Materials : Use nitro-substituted phenols or anilines.
Reagents : Common reducing agents include iron filings or catalytic hydrogenation using palladium on carbon.
-
- Reduce the nitro group to an amino group.
- Couple with acetic anhydride to form the desired acetylated product.
Yield and Purity : Yields can vary significantly based on the efficiency of the reduction step; typical yields are around 60% to 80%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Main Reagents | Purification Steps |
|---|---|---|---|---|
| Acetylation | 70-90 | Several hours | Acetic anhydride | Water quenching & extraction |
| Nitration | Varies | Hours | Nitric acid & sulfuric acid | Neutralization & extraction |
| Reduction & Coupling | 60-80 | Varies | Iron filings or Pd/C | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and halogenated phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The presence of nitro groups enhances its reactivity, making it a potent compound in various chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Differences
The following compounds share a nitrophenol backbone but differ in substituents at the 4-position:
*Molecular weight calculated based on formula.
Key Observations:
- Electron Effects: Nitro groups at 2,6-positions strongly deactivate the aromatic ring, making electrophilic substitution unlikely. The acetyloxyamino group in the target compound introduces polarity but may reduce stability compared to alkyl groups in Dinoseb or 4-isopropyl derivatives.
- Solubility: The acetyloxyamino group enhances water solubility relative to hydrophobic alkyl chains (e.g., Dinoseb) but less than halogenated amino derivatives (e.g., 4-amino-2,6-dichlorophenol) .
- Toxicity: Alkyl-substituted nitrophenols like Dinoseb and 4-isopropyl derivatives are classified as poisons due to mitochondrial uncoupling effects . The acetyloxyamino group may mitigate this toxicity by altering bioavailability.
a. Dinoseb (2-sec-butyl-4,6-dinitrophenol)
- Use : Historically employed as a herbicide and insecticide .
- Toxicity : LD₅₀ (intraperitoneal) in rodents: ~10–20 mg/kg; inhibits oxidative phosphorylation .
- Stability : Degrades slowly in soil, contributing to environmental persistence .
b. 4-Isopropyl-2,6-dinitrophenol
- Properties: Emits toxic NOₓ fumes upon decomposition; used in chemical synthesis .
- Biological Activity: Similar mitochondrial toxicity to Dinoseb but with lower volatility .
c. Halogenated Amino Derivatives
- 4-Amino-2,6-dichlorophenol: Acts as an intermediate in dye and pharmaceutical synthesis. Chlorine atoms increase lipophilicity compared to the target compound .
- 4-Amino-2,6-difluorophenol hydrochloride: Fluorine substitution enhances metabolic stability, making it relevant in drug development .
Data Table: Comparative Properties
Biological Activity
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is a complex organic compound notable for its unique structure and potential biological activities. Its synthesis and reactivity are influenced by the presence of functional groups such as acetyloxy and amino moieties, along with two nitro groups on the phenolic ring. This article explores the compound's biological activity, including its interactions with biological systems, potential applications in pharmaceuticals, and related case studies.
Chemical Structure and Properties
The molecular structure of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- can be depicted as follows:
- Molecular Formula : CHNO
- CAS Number : 647021-95-2
The compound features:
- A phenolic ring with two nitro groups at positions 2 and 6.
- An acetyloxyamino group at position 4.
This structural arrangement enhances its reactivity and biological activity compared to similar compounds.
Research indicates that Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- may influence several biological processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. Studies suggest that similar nitro-substituted phenols can affect detoxification processes by interacting with cytochrome P450 enzymes.
- Mutagenicity : The presence of nitro groups is often associated with mutagenic properties. Compounds structurally related to Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- have been documented to exhibit mutagenic effects in various assays .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound remains limited.
Case Studies
Several studies have explored the biological implications of compounds similar to Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-. Below are summarized findings from notable research:
Synthesis and Modification
The synthesis of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- typically involves multi-step organic reactions. The following general approach is often employed:
- Nitration of Phenol : Introduction of nitro groups via electrophilic aromatic substitution.
- Acetylation : Formation of the acetyloxy group through acetylation reactions.
- Amine Introduction : Incorporation of amino functionalities via amination reactions.
These synthetic pathways are crucial for obtaining high yields and purity while allowing for further modifications that could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
